molecular formula C20H20FN3O2S B14997872 5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B14997872
M. Wt: 385.5 g/mol
InChI Key: DTEZKOCMQQTALD-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound belonging to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a methylsulfanyl group attached to a pyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

5-(3-Fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to target proteins, while the methylsulfanyl group can modulate its chemical reactivity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core structure, such as 6-fluoroquinoline and 8-methylquinoline.

    Pyrimidoquinoline Derivatives: Compounds with similar pyrimidoquinoline structures, such as 5-(4-chlorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-pyrimido[4,5-b]quinoline-4,6-dione.

Uniqueness

5-(3-Fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the fluorophenyl group enhances its chemical stability and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20FN3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

5-(3-fluorophenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C20H20FN3O2S/c1-20(2)8-12-15(13(25)9-20)14(10-5-4-6-11(21)7-10)16-17(22-12)23-19(27-3)24-18(16)26/h4-7,14H,8-9H2,1-3H3,(H2,22,23,24,26)

InChI Key

DTEZKOCMQQTALD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC(=CC=C4)F)C(=O)C1)C

Origin of Product

United States

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